molecular formula C31H31N5O3S B2506371 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide CAS No. 1023509-33-2

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide

Cat. No. B2506371
CAS RN: 1023509-33-2
M. Wt: 553.68
InChI Key: BEQKOZONJSIBKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis route available for this specific compound, there are general methods for synthesizing similar structures. For instance, quinazolinones can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and it has good functional group tolerance .

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives are widely recognized in medicinal chemistry due to their broad spectrum of biological activities. Their application extends beyond medicinal chemistry into the synthesis and application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, particularly when incorporated into π-extended conjugated systems, are of significant value for creating novel optoelectronic materials. Polyhalogen derivatives, for instance, serve as major starting materials for the synthesis of polysubstituted fluorescent quinazolines, which demonstrate electroluminescent properties. These properties are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors. Iridium complexes based on quinazoline or pyrimidine derivatives represent high-efficiency phosphorescent materials for OLEDs. Furthermore, pyrimidine push-pull systems are considered significant as potential photosensitizers for dye-sensitized solar cells, showcasing the versatility of quinazoline derivatives in the field of optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antitumor Activity

Quinazoline derivatives have been investigated for their antitumor properties, offering a promising avenue for the development of new antitumor drugs. The synthesis and biological evaluation of these compounds have shown that they exhibit considerable biological activities, such as antihypertensive, diuretic, anorectic, and thermoregulating effects on animals, as well as herbicidal properties against hydroponically grown greens. This showcases the potential of quinazoline derivatives in contributing to the discovery and development of novel antitumor agents with diverse biological properties (Hsu, Hu, & Liu, 2005).

Anticancer and Chemopreventive Activity

The selenocyanate-containing quinazoline derivatives are highlighted for their potential applications in cancer prevention and treatment. These compounds have shown promise in affecting various cellular and metabolic targets, offering a novel avenue for the development of anticancer agents. The flexibility in the chemical structure of quinazoline derivatives, particularly with substitutions on the benzene and/or pyrimidine rings, has led to the development of analogues endowed with anticancer properties. These derivatives have demonstrated the ability to inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, including receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, suggesting that the quinazoline nucleus may be exploited for identifying new anti-cancer agents (Ali et al., 2018).

properties

IUPAC Name

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O3S/c1-3-20-14-16-22(17-15-20)33-29(38)26(4-2)40-31-35-24-13-9-8-12-23(24)28-34-25(30(39)36(28)31)18-27(37)32-19-21-10-6-5-7-11-21/h5-17,25-26H,3-4,18-19H2,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQKOZONJSIBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2-(benzylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide

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